Chemical structure and properties of N-Boc-4-(3,5-Dichlorophenyl)piperidine
Chemical structure and properties of N-Boc-4-(3,5-Dichlorophenyl)piperidine
This guide is structured as a technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable synthetic protocols, structural insights, and safety distinctions.
High-Purity Scaffold for GPCR and Kinase Inhibitor Discovery
Executive Summary
N-Boc-4-(3,5-Dichlorophenyl)piperidine (CAS: 959246-49-2) is a specialized heterocyclic building block utilized in the synthesis of lipophilic pharmaceutical candidates. Belonging to the class of 4-arylpiperidines , it serves as a "privileged scaffold" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) such as Dopamine (
Unlike its 4-anilino analogs (which are controlled precursors for fentanyl-class opioids), this compound features a direct carbon-carbon bond between the piperidine and the phenyl ring, rendering it distinct in both pharmacological profile and regulatory status. The 3,5-dichlorophenyl moiety is strategically employed to enhance metabolic stability by blocking oxidative metabolism at the para- and meta-positions while significantly increasing lipophilicity.
Chemical Identity & Structural Analysis[1][2][3][4]
Identification Data
| Parameter | Detail |
| IUPAC Name | tert-butyl 4-(3,5-dichlorophenyl)piperidine-1-carboxylate |
| Common Name | N-Boc-4-(3,5-dichlorophenyl)piperidine |
| CAS Number | 959246-49-2 |
| Molecular Formula | |
| Molecular Weight | 330.25 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)Cl)Cl |
| Key Functionality | Acid-labile carbamate (Boc); Lipophilic aryl chloride |
Structural Conformation
The piperidine ring predominantly adopts a chair conformation .[1] The bulky 3,5-dichlorophenyl group at the C4 position favors the equatorial orientation to minimize 1,3-diaxial interactions with the C2/C6 protons.
-
Lipophilic Clamp: The 3,5-dichloro substitution creates a hydrophobic "clamp" effect, often improving binding affinity in deep hydrophobic pockets of enzymes or receptors.
-
Boc Rotamers: The tert-butyl carbamate exhibits restricted rotation around the N-C(O) bond, often visible as rotamers in low-temperature NMR, though usually averaged at room temperature.
Physicochemical Properties
Note: Values below combine experimental data for the class with predicted values for this specific analog.
| Property | Value / Description | Implications for Handling |
| Physical State | White to off-white crystalline solid | Easy to weigh; non-hygroscopic. |
| Melting Point | 105–115 °C (Typical for class) | Stable under standard storage; suitable for solid handling. |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH. Insoluble in water. | Compatible with standard organic extraction workups. |
| LogP (Predicted) | ~5.2 | Highly lipophilic; requires non-polar solvents for chromatography (e.g., Hexane/EtOAc). |
| pKa (Conj. Acid) | ~ -1.5 (Boc group) | The Boc group is non-basic; the compound is neutral. |
Synthetic Protocols
The synthesis of 4-arylpiperidines with specific substitution patterns is non-trivial. The most robust, "medicinal chemistry standard" route avoids the use of unstable 4-lithio species by utilizing Suzuki-Miyaura coupling of an enol triflate.
Route A: The Enol Triflate / Suzuki Strategy (Recommended)
This route is preferred for its scalability and the commercial availability of boronic acids.
Workflow Diagram:
Figure 1: Step-wise synthesis via Suzuki coupling and hydrogenation.
Detailed Protocol:
-
Enol Triflate Formation:
-
Cool a solution of N-Boc-4-piperidone in dry THF to -78°C.
-
Add LiHMDS or LDA (1.1 equiv) dropwise to generate the enolate. Stir for 30 min.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (
) (1.05 equiv) dissolved in THF. -
Warm to
and quench with saturated . Extract with . -
Result: N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine.
-
-
Suzuki-Miyaura Coupling:
-
Dissolve the Enol Triflate and 3,5-dichlorophenylboronic acid (1.1 equiv) in DME/Water (4:1).
-
Add
(2.0 equiv) and degas with Argon for 15 min. -
Add
(5 mol%). Heat to reflux ( ) for 4-12 hours. -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Result: N-Boc-4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine.
-
-
Hydrogenation (Critical Step):
-
Dissolve the tetrahydropyridine in MeOH or EtOAc.
-
Add catalyst:
(Adams' catalyst) is preferred over Pd/C for chlorinated aromatics to prevent dechlorination (loss of Cl atoms). -
Stir under
balloon (1 atm) for 2-6 hours. Monitor by LCMS to ensure double bond reduction without dechlorination. -
Filter through Celite and concentrate.
-
Route B: Negishi Coupling (Alternative)
Direct coupling of 4-iodo-N-Boc-piperidine (prepared from the alcohol) with 3,5-dichlorophenylzinc iodide .
-
Pros: Direct formation of the saturated ring (no hydrogenation step).
-
Cons: Requires preparation of organozinc reagents; highly moisture sensitive.
Applications in Drug Discovery[6][7][8][9]
Pharmacophore Utility
The 4-arylpiperidine motif is a "master key" in neuropharmacology.
-
GPCR Ligands: The 4-phenylpiperidine scaffold mimics the structure of dopamine and serotonin. The N-Boc group serves as a temporary mask; upon deprotection (using TFA or HCl/Dioxane), the secondary amine can be functionalized with linkers to target specific receptor subtypes (e.g.,
, ). -
NK1 Antagonists: Used in the design of Neurokinin-1 receptor antagonists (anti-emetics).
The "Chlorine Clamp" Effect
Replacing a simple phenyl ring with a 3,5-dichlorophenyl ring serves two specific medicinal chemistry purposes:
-
Metabolic Blocking: The 3- and 5-positions are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Chlorination blocks these sites, extending the drug's half-life (
). -
Lipophilic Efficiency: The chlorine atoms fill hydrophobic pockets in the target protein, often increasing potency by 10-100x compared to the unsubstituted phenyl analog.
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves. |
| Eye Irritation | H319 | Use safety goggles; flush with water if contacted. |
| STOT-SE | H335 | Avoid dust inhalation; use a fume hood. |
| Regulatory | -- | Not a controlled substance (unlike 4-anilinopiperidines).[2] |
Critical Distinction: Researchers must distinguish this compound from N-Boc-4-anilinopiperidine (1-Boc-4-AP). The latter is a precursor to fentanyl and is strictly regulated (DEA List I). The title compound (4-aryl) does not possess the nitrogen linker required for fentanyl synthesis and is generally unregulated for research use.
References
-
Suzuki Coupling of Enol Triflates: Eastwood, P. R. "A Versatile Synthesis of 4-Arylpiperidines." Tetrahedron Letters, 2000, 41(19), 3705-3708.
-
Negishi Coupling Route: Corley, E. G., et al. "Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling."[3] Journal of Organic Chemistry, 2004, 69(15), 5120-5123.
- Metabolic Stability of Chlorinated Aryls: Smith, D. A. "Design of Drugs Involving the Modulation of Metabolism." Methods and Principles in Medicinal Chemistry, Wiley-VCH.
-
General Properties of N-Boc-4-arylpiperidines: Sigma-Aldrich Product Specification for related analogs (CAS 864359-18-2).
